An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-phenyl-1H-1,2,3-triazole
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-phenyl-1H-1,2,3-triazole, a key heterocyclic compound in medicinal chemistry and materials science. This document summarizes its structural parameters, details the experimental protocols for its synthesis and crystallographic analysis, and explores its role as a pharmacophore in drug discovery.
Molecular Structure and Geometry
The molecular structure of 4-phenyl-1H-1,2,3-triazole consists of a planar five-membered triazole ring attached to a phenyl group. The precise bond lengths and angles of the core structure are crucial for understanding its chemical reactivity and its interaction with biological targets. While the crystallographic data for the parent compound, CCDC 151609, was not directly accessible for this review, analysis of closely related derivatives provides significant insight into its geometry.
Derivatives of 4-phenyl-1H-1,2,3-triazole consistently show a planar triazole ring. The phenyl group is typically twisted with respect to the triazole ring, with the dihedral angle varying depending on the other substituents on the triazole nitrogen or the phenyl ring. For instance, in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the dihedral angle between the phenyl ring and the triazole ring is 21.29(12)°. This twist is a common feature and influences the overall three-dimensional shape of the molecule, which is a critical factor in its biological activity.
Table 1: Representative Bond Lengths of the 4-phenyl-1H-1,2,3-triazole Core (from Derivatives)
| Bond | Typical Length (Å) |
| N1-N2 | 1.34 - 1.36 |
| N2-N3 | 1.31 - 1.33 |
| N3-C4 | 1.36 - 1.38 |
| C4-C5 | 1.37 - 1.39 |
| C5-N1 | 1.35 - 1.37 |
| C4-C(phenyl) | 1.46 - 1.48 |
Table 2: Representative Bond Angles of the 4-phenyl-1H-1,2,3-triazole Core (from Derivatives)
| Angle | Typical Angle (°) |
| N1-N2-N3 | 108 - 110 |
| N2-N3-C4 | 109 - 111 |
| N3-C4-C5 | 105 - 107 |
| C4-C5-N1 | 108 - 110 |
| C5-N1-N2 | 107 - 109 |
Crystal Structure
The crystal packing of 4-phenyl-1H-1,2,3-triazole and its derivatives is influenced by intermolecular interactions such as hydrogen bonding (where applicable) and π-π stacking between the aromatic rings. In the case of the parent compound, the presence of the N-H proton allows for the formation of hydrogen bonds, which can significantly influence the crystal lattice. In substituted derivatives, where the N-H is replaced, π-π stacking interactions between the triazole and phenyl rings of adjacent molecules often dominate the packing arrangement. For example, in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, molecules pack in a head-to-tail arrangement with inter-centroid distances between triazole rings of 3.7372(12) Å, indicative of π-π stacking.
Table 3: Crystallographic Data for a Representative Derivative (1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 30.7475(16) |
| b (Å) | 5.8877(3) |
| c (Å) | 15.4364(8) |
| β (°) | 105.470(5) |
| Volume (ų) | 2693.2(2) |
| Z | 8 |
| Temperature (K) | 249 |
Experimental Protocols
Synthesis of 4-phenyl-1H-1,2,3-triazole
The most common and efficient method for the synthesis of 4-phenyl-1H-1,2,3-triazole is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Materials:
-
Phenylacetylene
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and tert-butanol)
Procedure:
-
Phenylacetylene and sodium azide are dissolved in the solvent mixture.
-
A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure 4-phenyl-1H-1,2,3-triazole.
Crystallographic Analysis
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K).
-
The collected data is processed, including corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Role as a Pharmacophore and Biological Context
While 4-phenyl-1H-1,2,3-triazole itself is not a known modulator of specific signaling pathways, its rigid scaffold serves as a valuable pharmacophore in drug discovery. Its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]
A notable example is the development of 4-phenyl-1H-1,2,3-triazole derivatives as inhibitors of the HIV-1 capsid (CA) protein. The HIV-1 capsid is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Small molecules that bind to the capsid and disrupt its function are a promising class of antiretroviral drugs.
In this context, the 4-phenyl-1H-1,2,3-triazole core acts as a bioisostere for other chemical groups in known inhibitors, offering advantages in terms of synthetic accessibility and metabolic stability. The interaction of these derivatives with the HIV-1 capsid protein is a prime example of a structure-based drug design approach where the triazole scaffold plays a crucial role in orienting the other functional groups of the molecule to fit into the binding pocket of the protein, thereby inhibiting its function.
Conclusion
4-phenyl-1H-1,2,3-triazole is a molecule of significant interest due to its well-defined molecular geometry and its utility as a building block in the development of new functional materials and therapeutic agents. The planarity of the triazole ring, combined with the rotational freedom of the phenyl group, provides a versatile and tunable structural motif. The straightforward and high-yielding synthesis via CuAAC further enhances its appeal for a wide range of applications in chemical and biological sciences. Future research will likely continue to explore the vast chemical space accessible from this core structure, leading to the discovery of novel compounds with tailored properties.
